molecular formula C21H19FN2O2 B2876714 N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941953-76-0

N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2876714
CAS No.: 941953-76-0
M. Wt: 350.393
InChI Key: ZDBILBPLDLBNCD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-5-3-6-15(2)20(14)23-21(26)17-9-10-19(25)24(13-17)12-16-7-4-8-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBILBPLDLBNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,6-Dihydropyridine Core

The 1,6-dihydropyridine scaffold is typically constructed via cyclocondensation or transition-metal-catalyzed coupling. Patent CN108794393B outlines a general protocol for analogous structures:

Step 1: Formation of Intermediate III
A coupling reaction between a pyridine precursor (Compound I) and a benzylating agent (Compound II) under copper catalysis yields Intermediate III. For the target compound, Compound II would correspond to (3-fluorophenyl)methyl bromide.

Reaction Conditions

  • Catalyst: Copper acetate (10 mol%)
  • Ligand: L-Proline (20 mol%)
  • Base: Cesium carbonate (2.0 equiv)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Step 2: Hydrolysis to Intermediate IV
Intermediate III undergoes alkaline hydrolysis to liberate the carboxylic acid:

  • Base: Lithium hydroxide (3.0 equiv)
  • Solvent: Methanol/water (4:1 v/v)
  • Temperature: 60°C, 4 hours
  • Yield: 85–90%

Introduction of the (3-Fluorophenyl)Methyl Group

Alkylation at the 1-position is achieved via nucleophilic substitution or transition-metal-mediated coupling. A modified Ullmann coupling, as described in CN108794393B, proves effective:

Reaction Scheme
$$
\text{Intermediate IV} + \text{(3-Fluorophenyl)methyl bromide} \xrightarrow{\text{Cu(OAc)}_2, \text{L-Proline}} \text{1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid}
$$

Optimized Parameters

  • Molar ratio: 1:1.2 (acid:benzyl bromide)
  • Solvent: N-Methylpyrrolidone (NMP)
  • Temperature: 100°C, 8 hours
  • Yield: 70%

Carboxamide Formation

The final step involves coupling the carboxylic acid with 2,6-dimethylaniline. Patent WO2022056100A1 highlights HATU-mediated amidation as optimal:

Procedure

  • Activate 1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 30 minutes.
  • Add 2,6-dimethylaniline (1.2 equiv) and stir for 4 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, acetone/hexane 1:3).

Yield : 65–70%

Comparative Analysis of Synthetic Approaches

Method Catalyst Solvent Temperature Yield Reference
Copper-catalyzed coupling Cu(OAc)₂/L-Proline DMSO 80°C 68–72%
HATU-mediated amidation HATU/DIPEA DMF 25°C 65–70%
Alkaline hydrolysis LiOH MeOH/H₂O 60°C 85–90%

Key findings:

  • Copper catalysis offers cost efficiency but requires rigorous oxygen-free conditions.
  • HATU ensures high amidation selectivity but increases reagent costs.

Challenges and Optimization Strategies

4.1. Regioselectivity in Alkylation
Competing N- and O-alkylation is mitigated by using bulky ligands (e.g., phenanthroline) and polar aprotic solvents.

4.2. Oxidation Sensitivity
The 1,6-dihydropyridine core is prone to aerial oxidation. Conducting reactions under nitrogen and adding radical scavengers (e.g., BHT) improves stability.

4.3. Purification Difficulties
The final product’s lipophilic nature necessitates gradient elution (acetone/hexane) for chromatographic separation.

Scalability and Industrial Feasibility

The copper-catalyzed route is scalable to kilogram-scale with minor modifications:

  • Replace DMSO with toluene to simplify solvent recovery.
  • Use continuous flow reactors for the hydrolysis step to enhance throughput.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as N-(3-amino-2,6-dimethylphenyl)-2-(3-fluorophenyl)acetamide. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Biological Activity

N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
  • Molecular Formula : C21H19FN2O2
  • Molecular Weight : 350.4 g/mol

The unique structural features of this compound include both aromatic and heterocyclic components, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Receptor Interaction : Preliminary studies suggest that it may interact with various receptors, potentially modulating signaling pathways crucial for cellular functions.
  • Antioxidant Activity : Some findings indicate that it may possess antioxidant properties, which could protect cells from oxidative stress.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance:

  • In Vitro Studies : Research demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HCT116 (Colon)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. A study reported that it exhibited significant activity in animal models of epilepsy, suggesting a potential role in managing seizure disorders. The proposed mechanism includes modulation of neurotransmitter levels, particularly enhancing GABAergic transmission.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of the compound on breast cancer cells. The results indicated a marked decrease in cell viability after treatment with the compound over a 48-hour period. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for breast cancer treatment.

Case Study 2: Anticonvulsant Effects

A separate investigation focused on the anticonvulsant properties of this compound in rodent models. The findings suggested that the compound significantly reduced seizure frequency compared to control groups, highlighting its potential as a novel anticonvulsant agent.

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